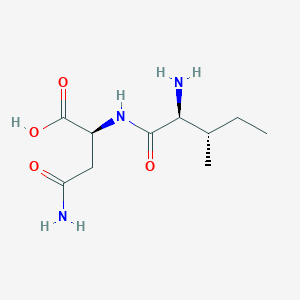

Ile-Asn

Overview

Description

Ile-Asn, also known as Isoleucyl-asparagine, is a dipeptide that has been gaining attention in the scientific community due to its potential use in various applications.

Scientific Research Applications

Metabolic Engineering and Pathway Analysis

Isotope labeling experiments (ILEs) and C flux analysis are pivotal in metabolic engineering, offering insights for pathway optimization. These techniques have been instrumental in enhancing product formation, discovering new metabolic functions, and improving metabolic efficiency in various organisms. ILEs are effectively used in both academic and industrial settings, aiding in enzyme and metabolic engineering to optimize product titer, rate, and yield. This approach has shown significant progress in characterizing non-model organisms and identifying byproduct pathways or metabolic bottlenecks for elimination (McAtee, Jazmin, & Young, 2015).

Insights into Enzyme Functions and Mutations

Mutations in specific residues, like Ile-67 to Asn in yeast cytochrome c oxidase, offer deep insights into enzyme functions. This particular mutation impacts redox-linked protonation processes, altering the enzyme's midpoint potential and its pH dependency. These studies are crucial in understanding enzyme mechanisms and could lead to significant advancements in biochemistry and molecular biology (Meunier, Ortwein, Brandt, & Rich, 1998).

Role in Herbicide Resistance

The Ile-2,041-Asn substitution in the carboxyl-transferase domain of acetyl-coenzyme A carboxylase (ACCase) in Alopecurus myosuroides has been linked to resistance to aryloxyphenoxypropionate herbicides. This mutation, occurring outside the domain controlling sensitivity to certain herbicides, directly causes resistance to these herbicides, offering insights into the development of herbicide-resistant crops (Délye et al., 2003).

Protein Stability and Structure

Research on the GCN4 coiled coil demonstrates the contributions of Ile and Asn residues at buried positions to protein stability. The balance between hydrophobic and hydrogen bonding interactions, influenced by these residues, is crucial for the conformational stability of proteins. This has implications in protein engineering and understanding protein folding mechanisms (Zhu, Celinski, Scholtz, & Hu, 2000).

Dynamics in Ubiquitin

NMR spin relaxation experiments on ubiquitin have revealed the backbone dynamics involving Ile 23 and Asn 25. This study is significant in understanding the structural dynamics of proteins, which has broad implications in drug design and protein engineering (Massi, Grey, & Palmer, 2005).

properties

IUPAC Name |

(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-3-5(2)8(12)9(15)13-6(10(16)17)4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)/t5-,6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYHBDVRCBDJJV-HAFWLYHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

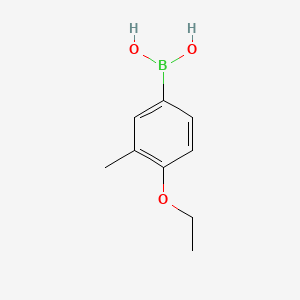

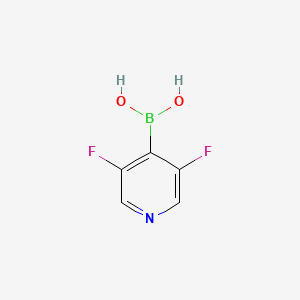

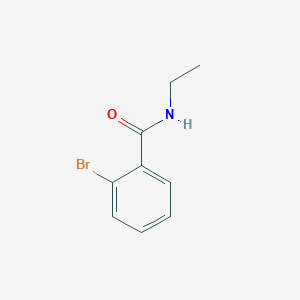

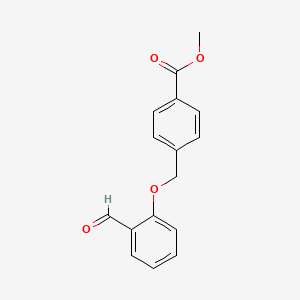

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

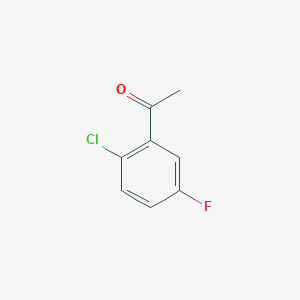

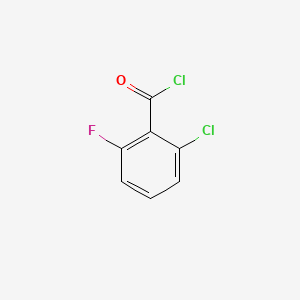

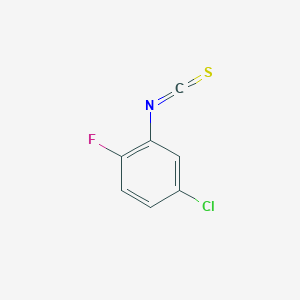

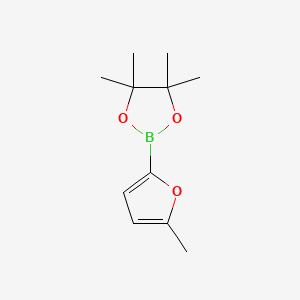

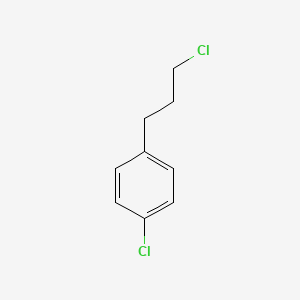

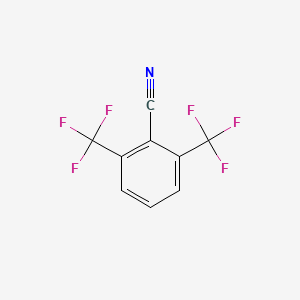

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)